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Objective: To provide a detailed protocol for simulating the spray combustion of methyl 9-decenoate, a

fatty acid methyl ester, using Computational Fluid Dynamics (CFD). This is crucial for researchers

investigating the combustion characteristics and emissions of advanced biofuels.

Overview: This protocol adapts general spray combustion CFD principles, specifically leveraging a tutorial

for heptane combustion [1]. The process involves geometry import, mesh generation, solver selection for a

reactive multiphase flow, definition of the discrete phase (droplets), and specification of combustion and

turbulence models. The workflow is designed to capture the coupled phenomena of droplet evaporation,

mixing, and chemical reaction.

Experimental Protocol: Workflow & Key Parameters

The following Graphviz diagram illustrates the core computational workflow. All node borders and text are

set to #202124 for clarity against the colored backgrounds.
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Diagram Title: Spray Combustion CFD Workflow

The table below summarizes the key parameters for the discrete phase modeling, which must be customized

for methyl 9-decenoate [1].

Parameter Description
Example/Consideration for Methyl 9-
decenoate

Droplet Composition Pure substance or

mixture.

Pure methyl 9-decenoate (C₁₁H₂₀O₂). Mass

fraction = 1 [1].

Injection Type Model for spray

introduction.

Cine Injector. Defines a cone-shaped spray

pattern [1].

Total Mass Total mass of injected

fuel.

Example: 1e-04 kg. Based on desired fuel-air

ratio [1].

Injection Duration Time over which fuel is

injected.

Example: 1e-03 s [1].

Injection Velocity Initial speed of fuel

droplets.

Example: 100 m/s [1].

Position & Direction Injector location and

spray orientation.

Defined by coordinates (e.g., 0,0,0.013 m) and a

direction vector [1].
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Parameter Description
Example/Consideration for Methyl 9-
decenoate

Cone Angle Spread of the spray

cone.

Example: 20 degrees (outer cone angle) [1].

Droplet Distribution Model for droplet size

variation.

Rosin-Rammler distribution. Requires min, max,

and nominal diameter [1].

Min/Max/Nominal
Diameter

Range and most

probable droplet size.

Must be defined (e.g., Min: 1e-05 m, Max: 2e-04
m, d: 1e-04 m) [1].

Detailed Methodology for Key Steps

Geometry and Meshing:

Import the combustion chamber geometry (e.g., a cylinder in STL format). Ensure correct units

during import (e.g., meters) [1].
Define a Base Mesh (background grid) that encompasses the geometry. Use the Autosize

function and then manually adjust the min/max coordinates and the number of cell divisions
(e.g., 50x50x20) to ensure sufficient resolution [1].

Assign appropriate boundary names and types (e.g., wall, symmetry) to each face of the
base mesh [1].

Set a Material Point inside the chamber volume to inform the meshing algorithm which region
to retain [1].

Solver and Model Setup:

Select a transient solver capable of handling Lagrangian particles and combustion, such as
sprayFoam [1].

Combustion Model: Import the chemical kinetic mechanism (chem.inp) and thermodynamic
database (therm.dat) for methyl 9-decenoate oxidation. A simplified mechanism is often

used initially to reduce computational cost. Choose a combustion model like PaSR (Partially
Stirred Reactor) to account for turbulence-chemistry interaction [1].

Discrete Phase Model (DPM):
In the Discrete Phase panel, add methyl 9-decenoate and set its mass fraction to 1

[1].
Create a new Cone Injector and define its properties (mass, duration, velocity) as

summarized in the table above [1].
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Under the Models tab, select key sub-models:

Drag Model: Sphere Drag for force on droplets [1].
Heat Transfer Model: Ranz-Marshall for heat exchange between droplets and

gas [1].
Mass Transfer Model: Evaporation & Boiling to account for fuel vaporization

[1].
Turbulence Model: Select a RANS model such as Realizable k-ε for its robustness in

simulating internal flows with combustion [1].

Numerical Controls and Execution:

In the Solution panel, increase the number of Outer Correctors (e.g., to 2) within the

PIMPLE algorithm to enhance stability for transient reactive flows [1].
Set the Initial Conditions for the gas phase: pressure (e.g., 5e6 Pa) and temperature (e.g.,

800 K) to represent conditions prior to ignition [1].
Define simulation Time Stepping (∆t). A value of 5e-06 s is recommended to resolve the fast

chemistry and spray dynamics [1]. The total Simulation Time might be on the order of
milliseconds (e.g., 5e-03 s) [1].

Set the output Interval (e.g., 5e-05 s) to save results for post-processing [1].
Run the simulation using parallel processing to reduce computation time [1].

Results Interpretation and Post-Processing

After the simulation is complete, analyze the results to understand the combustion process [1]:

Temperature: Monitor the maximum and minimum temperature in the domain over time. A sudden
spike indicates the onset of combustion.

Species Concentration: Track the distribution of methyl 9-decenoate (fuel), oxidizer, and
combustion products (CO₂, H₂O).

Droplet Tracking: Visualize the trajectory and lifetime of fuel droplets.
Use a tool like ParaView to load the results and create clips or isosurfaces to examine spatial

distributions of key variables like temperature and fuel mass fraction at different times [1].

Critical Notes for Researchers

Compound-Specific Data: The success of this model hinges on the accuracy of the input
parameters for methyl 9-decenoate, especially its chemical mechanism, thermodynamic properties
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(density, vapor pressure, specific heat), and transport properties. These must be obtained from

literature, databases, or estimated.
Computational Cost: Spray combustion simulations are computationally intensive. The tutorial notes

an estimated computation time of 3 hours for a serial run, which will be significantly longer for more
complex geometries or finer meshes [1].

Model Validation: Where possible, compare simulation results (e.g., ignition delay time, flame
structure) against experimental data for methyl 9-decenoate to validate the chosen models and

parameters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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